

# "2-Nitro-4-(trifluoromethoxy)phenol" CAS 129644-56-0 properties

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## Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethoxy)phenol

Cat. No.: B153051

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An In-Depth Technical Guide to **2-Nitro-4-(trifluoromethoxy)phenol** (CAS 129644-56-0)

## Abstract

This technical guide provides a comprehensive analysis of **2-Nitro-4-(trifluoromethoxy)phenol**, CAS 129644-56-0, a key chemical intermediate in the pharmaceutical and agrochemical sectors. The document delineates its physicochemical properties, presents a plausible and detailed synthetic route via electrophilic nitration, and offers an expert prediction of its spectroscopic characteristics. Furthermore, it explores the molecule's electronic profile, chemical reactivity, and the rationale behind its application in modern drug development, emphasizing the role of the trifluoromethoxy group in enhancing lipophilicity and metabolic stability. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile building block.

## Core Physicochemical and Computed Properties

**2-Nitro-4-(trifluoromethoxy)phenol** is a substituted phenol derivative that exists as a liquid at ambient temperature.<sup>[1]</sup> Its chemical identity is defined by the presence of three key functional groups on a benzene ring: a hydroxyl (-OH) group, a nitro (-NO<sub>2</sub>) group, and a trifluoromethoxy (-OCF<sub>3</sub>) group. These substituents dictate its physical properties and chemical behavior.

A summary of its essential properties is presented in Table 1. The computed data, such as the topological polar surface area (TPSA) and LogP, provide valuable insights for medicinal chemists, suggesting moderate membrane permeability and lipophilicity.

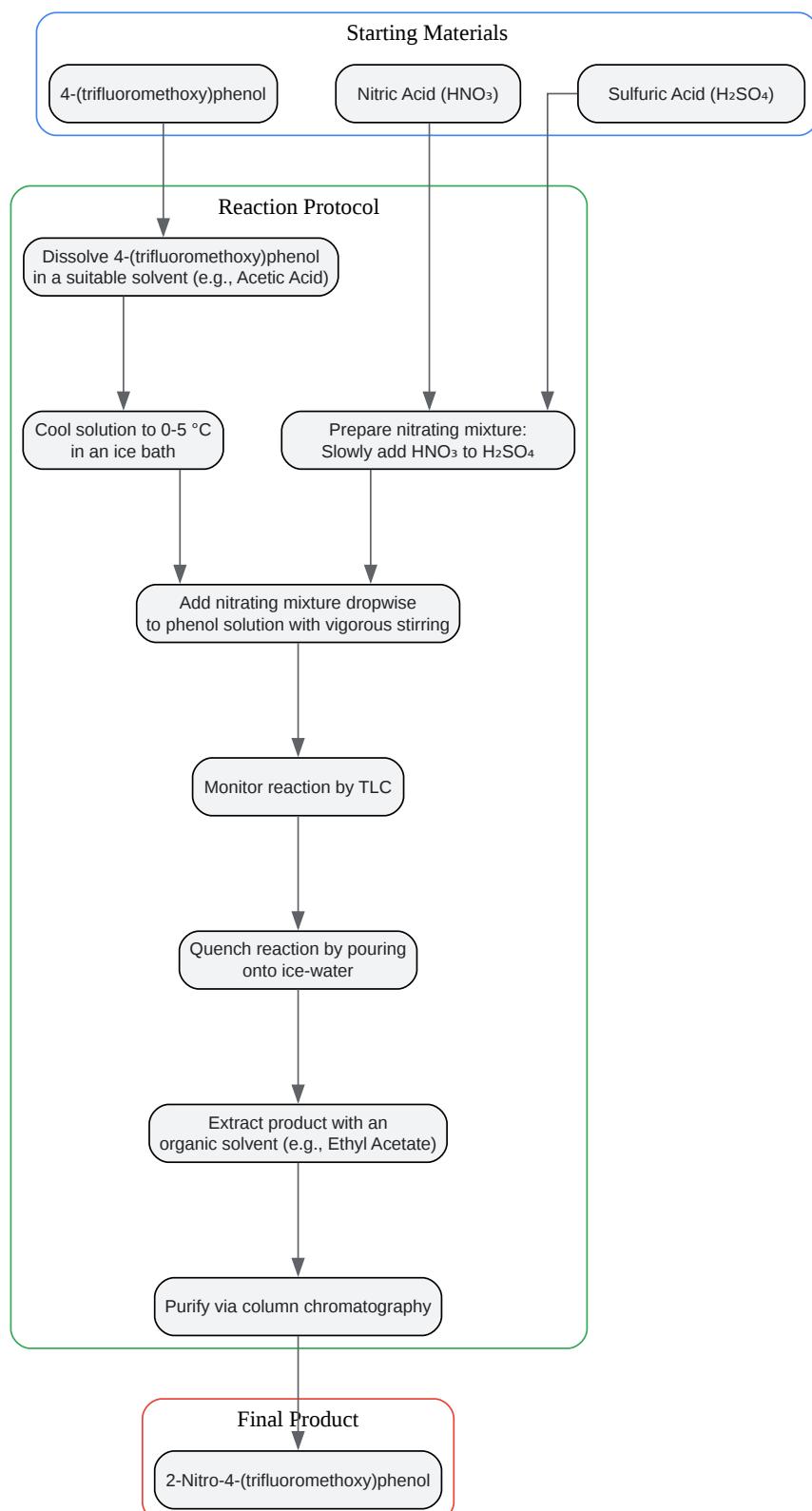
Property	Value	Source(s)
CAS Number	129644-56-0	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	223.11 g/mol	<a href="#">[2]</a>
IUPAC Name	2-nitro-4-(trifluoromethoxy)phenol	
Synonym(s)	2-Hydroxy-5-(trifluoromethoxy)nitrobenzene	
Physical Form	Liquid	
Topological Polar Surface Area (TPSA)	72.6 Å <sup>2</sup>	<a href="#">[2]</a>
LogP (Predicted)	2.199	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	4	<a href="#">[2]</a>
Rotatable Bonds	2	<a href="#">[2]</a>

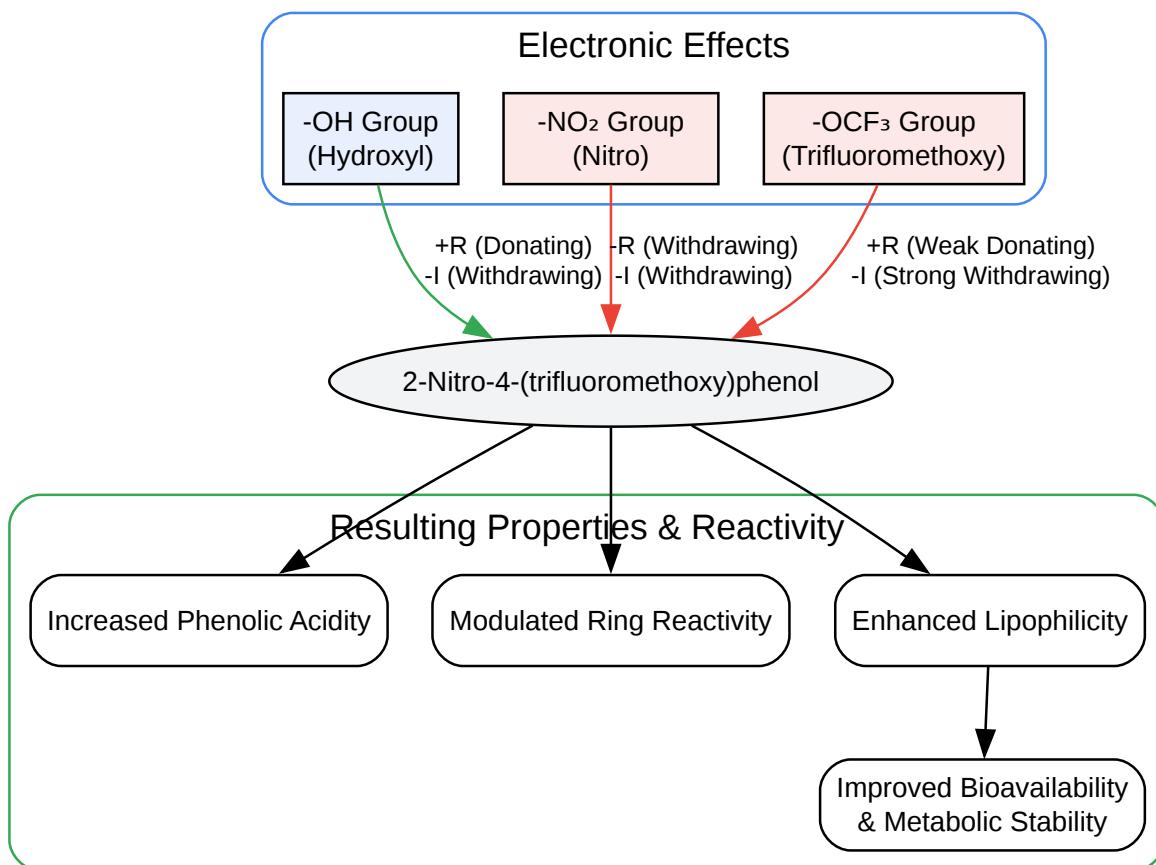
## Synthesis and Mechanistic Rationale

The synthesis of **2-Nitro-4-(trifluoromethoxy)phenol** is most logically achieved through the electrophilic aromatic substitution (nitration) of the precursor, 4-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF<sub>3</sub>) groups are both ortho, para-directing activators, while the nitro group (-NO<sub>2</sub>) is a deactivating, meta-directing group. In the starting material, the powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming electrophile (the nitronium ion, NO<sub>2</sub><sup>+</sup>) to the positions ortho to it.

## Plausible Synthetic Route: Electrophilic Nitration

The reaction involves the careful addition of a nitrating agent to a solution of 4-(trifluoromethoxy)phenol. A common and effective nitrating mixture is nitric acid in a strong acid catalyst like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion.





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## Sources

- 1. 2-Nitro-4-(trifluoromethyl)phenol | C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO<sub>3</sub> | CID 9816 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
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